molecular formula C7H7N3O3 B8595619 4-Amidino-2-nitrophenol

4-Amidino-2-nitrophenol

Cat. No. B8595619
M. Wt: 181.15 g/mol
InChI Key: BNDMHAXTNRDKHP-UHFFFAOYSA-N
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Patent
US04570006

Procedure details

To 20 ml of concentrated sulfuric acid, was added 7.6 g of 4-amidinophenol hydrochloride. When the evolution of hydrogen chloride gas had ceased, the solution was cooled in an ice-salt bath and 3.0 ml of nitric acid was slowly added to the solution while being stirred. The mixture was then stirred at room temperature for 20 to 30 minutes. The reaction mixture, orange in color, was diluted by pouring into a large volume of ice water. The diluted solution was added in small portions to a saturated aqueous sodium hydrogencarbonate solution to precipitate orange needle crystals. The crystals were collected by filtration and dried to obtain 7.6 g of 4-amidino-2-nitrophenol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.6 g
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.[C:2]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)(=[NH:4])[NH2:3].Cl.[N+:13]([O-])([OH:15])=[O:14].C(=O)([O-])O.[Na+]>S(=O)(=O)(O)O>[C:2]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([N+:13]([O-:15])=[O:14])[CH:6]=1)(=[NH:3])[NH2:4] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Five
Name
Quantity
7.6 g
Type
reactant
Smiles
Cl.C(N)(=N)C1=CC=C(C=C1)O
Name
Quantity
20 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was cooled in an ice-salt bath
STIRRING
Type
STIRRING
Details
The mixture was then stirred at room temperature for 20 to 30 minutes
Duration
25 (± 5) min
ADDITION
Type
ADDITION
Details
The reaction mixture, orange in color, was diluted
CUSTOM
Type
CUSTOM
Details
to precipitate orange needle crystals
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(N)(=N)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.